![molecular formula C20H26N2O5S B5874195 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 2,5-dimethoxyphenyl with a sulfonyl chloride, followed by the nucleophilic substitution reaction with 4-(3-methoxybenzyl)piperazine. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-ethoxybenzyl)piperazine
Uniqueness
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the piperazine ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-6-4-5-16(13-17)15-21-9-11-22(12-10-21)28(23,24)20-14-18(26-2)7-8-19(20)27-3/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGZQNDCOHAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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